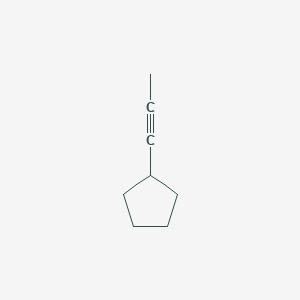(Prop-1-yn-1-yl)cyclopentane
CAS No.:
Cat. No.: VC13807492
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12 |
|---|---|
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | prop-1-ynylcyclopentane |
| Standard InChI | InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3 |
| Standard InChI Key | AYXLFXLLAIBNOX-UHFFFAOYSA-N |
| SMILES | CC#CC1CCCC1 |
| Canonical SMILES | CC#CC1CCCC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a five-membered cyclopentane ring fused to a prop-1-yn-1-yl group (-). The alkyne moiety introduces significant rigidity and electron-deficient character, influencing both physical properties and reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 108.18 g/mol |
| Hybridization | (cyclopentane), (alkyne) |
| Bond angles | ~109.5° (cyclopentane), 180° (C≡C) |
The cyclopentane ring adopts a non-planar "envelope" conformation, minimizing angle strain, while the alkyne group’s linear geometry imposes steric constraints on adjacent substituents .
Synthesis and Functionalization
Propargylation Strategies
The synthesis of (prop-1-yn-1-yl)cyclopentane derivatives often employs propargyl bromide as an alkyne source. A representative protocol involves:
-
Alkylation of Cyclopentanol:
Cyclopentanol reacts with propargyl bromide () under basic conditions (e.g., ) in tetrahydrofuran (THF). This yields 1-(prop-1-yn-1-yl)cyclopentanol, which is subsequently oxidized to the aldehyde or carboxylic acid derivatives . -
Transition Metal-Catalyzed Coupling:
Palladium-catalyzed Sonogashira cross-coupling enables direct introduction of alkynes to cyclopentane frameworks. For example, iodocyclopentane reacts with terminal alkynes in the presence of , copper iodide, and triethylamine to form the desired product .
Reaction Conditions:
-
Temperature: 80–90°C
-
Solvent: Dimethyl sulfoxide (DMSO) or THF
-
Catalysts: (2 mol%), (5 mol%)
Chemical Reactivity and Derivative Formation
Alkyne-Specific Transformations
The terminal alkyne group undergoes characteristic reactions:
-
Hydrogenation:
Catalytic hydrogenation (, Lindlar catalyst) selectively reduces the alkyne to a cis-alkene, yielding (prop-1-en-1-yl)cyclopentane. -
Oxidative Cleavage:
Ozonolysis or potassium permanganate oxidation cleaves the triple bond to form cyclopentanecarboxylic acid derivatives. -
Nucleophilic Additions:
Organometallic reagents (e.g., Grignard reagents) add to the alkyne, forming substituted cyclopentane products.
Cyclopentane Ring Modifications
The strain inherent to the five-membered ring facilitates ring-opening reactions under acidic or oxidative conditions. For instance, treatment with generates brominated linear alkanes, while epoxidation (via ) produces bicyclic ethers .
Physical and Spectroscopic Properties
Thermodynamic Data
| Property | Value |
|---|---|
| Boiling point | ~145–150°C (estimated) |
| Density | 0.89–0.92 g/cm³ |
| Refractive index | 1.45–1.48 |
Spectroscopic Signatures
-
IR Spectroscopy:
-
: 2100–2260 cm⁻¹ (sharp)
-
: 3300 cm⁻¹ (stretching)
-
-
NMR Spectroscopy:
Applications in Organic Synthesis
Building Block for Complex Molecules
(Prop-1-yn-1-yl)cyclopentane serves as a precursor in the synthesis of:
-
Bicyclic Compounds: Intramolecular cyclizations (e.g., Conia-ene reactions) form strained bicyclo[3.2.1] frameworks .
-
Pharmaceutical Intermediates: Functionalization at the alkyne position yields bioactive molecules with antimicrobial or anticancer potential.
Materials Science
The rigid alkyne-cyclopentane structure contributes to:
-
Polymer Networks: Cross-linking agents in thermoset resins.
-
Liquid Crystals: Mesogenic units with tailored phase behavior.
Comparison with Structural Analogs
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| (Prop-2-yn-1-yl)cyclopentane | Alkyne position shifted | Enhanced steric hindrance |
| Cyclopentylethyne | Shorter alkyne chain | Higher volatility |
| 1-Vinylcyclopentane | Alkene substituent | Electrophilic addition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume